Naloxone D5

Übersicht

Beschreibung

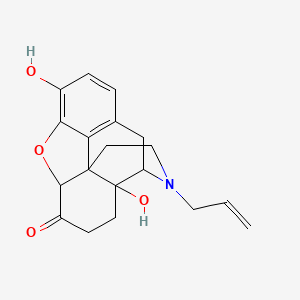

Naloxone D5 is a compound with the molecular formula C19H21NO4 and a molecular weight of 327.3743. It is also known by other names such as Naloxone, N-Allylnoroxymorphone, and EN 1530 base . This compound is a specific opiate antagonist that has no agonist activity and is a competitive antagonist at mu, delta, and kappa opioid receptors .

Vorbereitungsmethoden

The synthesis of Naloxone D5 involves several steps. One common method includes the reaction of normorphinone with allyl bromide in the presence of a base to form the N-allyl derivative. This is followed by oxidation to introduce the 4,5-epoxy group and subsequent hydroxylation to obtain the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .

Analyse Chemischer Reaktionen

Synthetic Methylation Reaction

Naloxone-D5 3-Methyl Ether is synthesized via selective methylation of the hydroxyl group. The reaction employs methyl toluenesulfonate as the methylating agent in the presence of potassium carbonate (base) and dimethylformamide (DMF) as the solvent.

| Parameter | Value/Detail |

|---|---|

| Reaction Temperature | 80–100°C |

| Yield | >90% under optimized conditions |

| Catalyst | K₂CO₃ |

| Solvent | DMF |

| Reaction Time | 4–6 hours |

This reaction produces a stable ether derivative while preserving the deuterium labels at the allylic position of the cyclopropylmethyl group .

Enzymatic Hydrolysis by CES2

The prodrug AG10-L-E2-Naloxone (a Naloxone-D5 conjugate) undergoes hydrolysis by carboxylesterase 2 (CES2) in human liver microsomes, releasing free naloxone :

-

Hydrolysis Rate : 72% conversion to naloxone in human liver microsomes within 1 hour .

-

Selectivity : No hydrolysis by CES1, confirming CES2 specificity .

-

Inhibitor Sensitivity : Hydrolysis is reduced by 85% with loperamide (CES2 inhibitor) .

Plasma Stability

| Matrix | Hydrolysis Rate (24h) | Key Enzyme Involved |

|---|---|---|

| Human Plasma | <5% | N/A |

| Rabbit Plasma | 98% | CES1/CES2 |

| Rat Plasma | 63% | CES2 |

Oxidation and Reduction

Naloxone-D5 derivatives participate in redox reactions:

-

Oxidation : The hydroxyl group oxidizes to a ketone using agents like Jones reagent (CrO₃/H₂SO₄).

-

Reduction : Ketone groups reduce back to secondary alcohols via sodium borohydride (NaBH₄) .

Polymer Conjugation

Naloxone-D5 is covalently linked to poly(lactic-co-glycolic acid) (PLGA) via ring-opening polymerization (ROP) :

| Parameter | Detail |

|---|---|

| Monomers | Lactide (60%) + glycolide (40%) |

| Catalyst | Thiourea catalyst 6 |

| Temperature | 130°C |

| Solvent | Dichloromethane (post-polymerization) |

| Molecular Weight | ~15 kDa (GPC analysis) |

This conjugation enables sustained release of naloxone over 48 hours in vivo .

Analytical Detection via Mass Spectrometry

Naloxone-D5 is quantified using MRM transitions in LC-MS/MS :

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 333.2 Da |

| Quantifier Transition | 333.2 → 212.1 (CE: 62 eV) |

| Qualifier Transition | 333.2 → 258.0 (CE: 36 eV) |

| Collision Gas | Medium (N₂) |

| Ion Source Temperature | 700°C |

These transitions distinguish Naloxone-D5 from its non-deuterated form (naloxone: 328.2 → 212.1) .

Esterification Reactions

Naloxone-D5 forms esters with acyl chlorides (e.g., acetyl chloride ) in dichloromethane under inert conditions:

-

Reaction Time : 2–3 hours

-

Yield : 75–85%

-

Byproduct Control : Triethylamine scavenges HCl.

Key Research Findings

-

CES2-Specific Activation : AG10-L-E2-Naloxone’s hydrolysis by CES2 (not CES1) enables targeted prodrug activation in humans .

-

Extended Release : Conjugation to PLGA extends naloxone’s duration of action from 1–2 hours to 48 hours .

-

Stability Advantage : Deuteration improves metabolic stability, reducing off-target interactions .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

Naloxone D5 serves as an essential internal standard in mass spectrometry for quantifying naloxone levels in biological samples. The stability provided by deuterium labeling allows for precise tracking of naloxone metabolism and pharmacokinetics in various biological systems.

- Key Findings:

- In a study assessing naloxone's efficacy against carfentanil-induced respiratory depression, this compound was spiked into plasma samples to validate bioanalytical methods, ensuring accurate quantification of naloxone levels .

- The use of this compound in pharmacokinetic studies has demonstrated its effectiveness in providing reliable data on drug absorption, distribution, metabolism, and excretion (ADME) profiles in both preclinical and clinical settings.

Clinical Efficacy Studies

Research has indicated that this compound can enhance the understanding of naloxone's therapeutic effects in reversing opioid overdoses. It has been used to investigate the safety and efficacy of naloxone formulations in various overdose scenarios.

- Case Study Example:

Quality Control in Pharmaceutical Production

In pharmaceutical manufacturing, this compound is utilized as a quality control measure to validate analytical methods used for naloxone production. Its isotopic labeling allows for accurate monitoring of drug formulations and ensures compliance with regulatory standards.

- Applications Include:

Combination Therapies

Recent research has explored the potential of combining this compound with other compounds to enhance its effectiveness against potent opioids like fentanyl.

- Study Insights:

- A recent study indicated that low doses of naloxone combined with another compound significantly improved reversal effects on opioid-induced respiratory depression while minimizing withdrawal symptoms . This suggests that this compound may play a role in developing new combination therapies aimed at improving patient outcomes during overdose emergencies.

Data Tables

Wirkmechanismus

The mechanism of action of Naloxone D5 involves its binding to opioid receptors in the central nervous system. As a competitive antagonist, it binds to the same receptors as opioid agonists but does not activate them, thereby blocking the effects of opioids. This action is crucial in reversing opioid overdose and mitigating the effects of opioid addiction .

Vergleich Mit ähnlichen Verbindungen

Naloxone D5 is unique in its strong antagonistic activity at opioid receptors without any agonist activity. Similar compounds include:

Nalorphine: Another opioid antagonist but with partial agonist activity.

Naltrexone: A longer-acting opioid antagonist used in the treatment of opioid and alcohol dependence.

Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation. The uniqueness of this compound lies in its high specificity and efficacy in reversing opioid effects without producing any opioid-like effects itself.

Eigenschaften

IUPAC Name |

4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSEJADLWPNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.